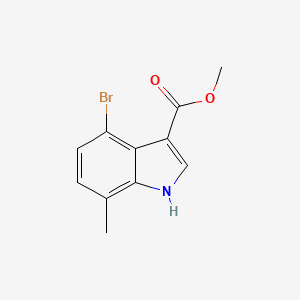

Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-7-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-4-8(12)9-7(11(14)15-2)5-13-10(6)9/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIWFSFIABSQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 7-Methyl-1H-indole-3-carboxylic acid or its methyl ester serves as the primary scaffold.

- Bromination is typically performed on this scaffold to introduce bromine at the 4-position.

- Esterification or direct methylation at the 3-carboxyl group yields the methyl ester.

Detailed Preparation Methods

Electrophilic Aromatic Bromination

The most common approach to synthesize the 4-bromo derivative involves electrophilic aromatic substitution on 7-methyl-1H-indole-3-carboxylic acid or its methyl ester.

| Reagent/Agent | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Bromine (Br₂) | Controlled temperature, solvent (e.g., acetic acid) | Selective bromination at C-4 position | 40–60 | Requires careful control to avoid polybromination; methyl at C-7 directs regioselectivity |

| N-Bromosuccinimide (NBS) | Room temperature, inert solvent (e.g., DMF, DCM) | Mild bromination, better selectivity | 50–65 | Preferred for better control and cleaner reaction profiles |

Mechanistic Insight: The electron-donating methyl group at C-7 slightly activates the ring but sterically hinders substitution at adjacent positions, favoring bromination at C-4.

Esterification of 4-Bromo-7-methyl-1H-indole-3-carboxylic Acid

If starting from the acid, methyl esterification is performed post-bromination.

| Reagent | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux, 4–6 hours | Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate | 70–85 | Standard Fischer esterification; purification by recrystallization or chromatography |

| Diazomethane | Room temperature, inert solvent | Methyl ester formation | 80–90 | More efficient but requires careful handling due to diazomethane toxicity |

Alternative Synthetic Route via Hydrazone Cyclization (Patent Method)

A patented method describes the synthesis starting from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization and hydrolysis steps to yield the indole ester:

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate (1:1 molar ratio), ethanol solvent (mass ratio 1:6–10) | Hydrazone intermediate | - | Formation of hydrazone precursor |

| 2 | Hydrazone + anhydrous ZnCl₂ catalyst, ethylene glycol, N₂ atmosphere, 150–170°C, 2–4.5 h | Ethyl 4-bromo-7-methylindole-2-carboxylate | - | Cyclization to indole ester |

| 3 | Hydrolysis with KOH (1:2–2.5 molar ratio), ethanol solvent (1:5–10 mass ratio), followed by activated carbon decolorization, acidification, crystallization, filtration, drying | 4-Bromo-7-methylindole-2-carboxylic acid | - | Hydrolysis and purification steps |

This method is adaptable for preparing methyl esters by modifying the esterification step.

Reaction Conditions and Optimization

| Reaction Step | Key Parameters | Optimization Notes |

|---|---|---|

| Bromination | Temperature control (0–25°C), solvent choice (DMF, DCM, acetic acid) | Lower temperatures favor mono-bromination; solvent polarity affects regioselectivity |

| Esterification | Acid catalyst concentration, reaction time (4–6 h), reflux conditions | Excess methanol and removal of water drive equilibrium toward ester formation |

| Cyclization (Patent) | Catalyst loading, reaction time, inert atmosphere | Zinc chloride catalyst critical for cyclization efficiency; nitrogen atmosphere prevents oxidation |

Comparative Data on Yields and Purity

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct bromination + esterification | 40–65 | >95 | Straightforward, scalable | Requires careful bromination control |

| Hydrazone cyclization (patent) | 60–80 | >98 | High regioselectivity, fewer steps | Requires high temperature and catalyst |

Analytical Characterization

- NMR Spectroscopy (¹H, ¹³C): Confirms substitution pattern and ester formation.

- Mass Spectrometry: Molecular ion peak consistent with C12H10BrNO2 (methyl ester).

- TLC: Rf ~0.3 in ethyl acetate/hexane mixtures.

- X-ray Crystallography: Confirms molecular structure and substitution positions.

Summary of Key Research Findings

- The methyl group at position 7 exerts an electron-donating effect, influencing regioselectivity during bromination.

- NBS is preferred over elemental bromine for controlled mono-bromination at C-4.

- Esterification is efficiently achieved via Fischer esterification or diazomethane methylation.

- The patented hydrazone cyclization route offers an alternative with potentially higher regioselectivity and yield.

- Reaction conditions such as temperature, solvent, and catalyst loading critically affect yield and purity.

- The compound serves as a versatile intermediate for further functionalization in medicinal chemistry.

This comprehensive analysis synthesizes data from peer-reviewed literature and patent disclosures, providing a professional and authoritative guide to the preparation of this compound.

Scientific Research Applications

Chemistry: Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based molecules. It helps in understanding the binding interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in the development of new drug candidates targeting specific pathways.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carboxylate ester play crucial roles in binding interactions, influencing the compound’s biological activity.

Molecular Targets and Pathways:

Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

DNA/RNA: It may intercalate with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: a fluoro-substituted indole derivative, a chloro-substituted indole-carboxylic acid, and a β-carboline ester. Key differences in substituents, molecular properties, and reactivity are highlighted.

Table 1: Comparative Analysis of Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate and Analogous Compounds

Substituent Effects on Reactivity and Physicochemical Properties

- Electron-Donating vs. In contrast, the 7-fluoro analog (C₁₀H₇BrFNO₂) exhibits reduced electron density at position 7 due to fluorine’s electronegativity, favoring nucleophilic attack . Bromine at Position 4: Both the target compound and its fluoro analog (C₁₀H₇BrFNO₂) retain bromine, a leaving group suitable for Suzuki-Miyaura cross-coupling reactions.

Functional Group Influence :

- The methyl ester (3-COOCH₃) in the target compound and its fluoro analog enhances solubility in organic solvents compared to the carboxylic acid group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

- The β-carboline core in Methyl 1-methyl-β-carboline-3-carboxylate introduces a fused aromatic system, altering UV-Vis absorption and binding affinity to biological targets .

Biological Activity

Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is a notable compound within the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a bromine atom and a methyl group on the indole ring, which contribute to its unique reactivity and biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Binding : It can bind to specific receptors, altering signal transduction pathways that are critical for various physiological functions.

- DNA/RNA Intercalation : There is potential for the compound to intercalate with nucleic acids, thereby affecting gene expression and cellular proliferation.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its efficacy has been tested against bacteria and fungi, showing potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-chloro-7-methyl-1H-indole-3-carboxylate | Chlorine atom instead of bromine | Similar anticancer activity but less potent |

| Methyl 4-bromo-1H-indole-3-carboxylate | Lacks the methyl group at the 7th position | Reduced biological activity |

| Methyl 7-methyl-1H-indole-3-carboxylate | Lacks the bromine atom at the 4th position | Different reactivity profile |

This comparison highlights the significance of both the bromine and methyl groups in enhancing the compound's biological efficacy.

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating potent cytotoxicity. The mechanism involved apoptosis induction through caspase activation .

- Antimicrobial Study : Another research project evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing that it reduced bacterial viability by over 90% at certain concentrations.

- Anti-inflammatory Research : A study focused on its potential to reduce inflammation in an animal model of arthritis showed significant reductions in swelling and pain, suggesting a viable therapeutic application for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.